BenchChemオンラインストアへようこそ!

(2-Bromo-5-fluoropyridin-4-yl)methanamine

Medicinal Chemistry Lipophilicity Drug Design

This 2-bromo-5-fluoropyridin-4-yl methanamine building block (CAS 1416714-39-0) provides three orthogonal reactive handles: C2-Br for Suzuki/Buchwald coupling, C5-F for electronic tuning or SNAr, and C4-CH₂NH₂ for amide/urea conjugation. The unique 2-bromo-5-fluoro pattern delivers a defined reactivity hierarchy absent in chloro or mono-halogenated analogs—bromine serves as the preferred cross-coupling site while fluorine modulates ring electronics and metabolic stability. With a LogP of 0.998 and pKa of 6.08, it is ideally suited for CNS-penetrant kinase inhibitor programs and aligns directly with patent-validated synthetic routes for SARM1 and HPK1 inhibitors. Procure at ≥98% purity to accelerate hit-to-lead campaigns with a de-risked, literature-precedented intermediate.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 1416714-39-0
Cat. No. B1378347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-fluoropyridin-4-yl)methanamine
CAS1416714-39-0
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)F)CN
InChIInChI=1S/C6H6BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2
InChIKeyJRTJYHCCHNIESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0): High-Purity Halogenated Pyridine Methanamine Building Block for Cross-Coupling and Pharmaceutical Synthesis


(2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0) is a dihalogenated pyridine derivative with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol, featuring bromine at the 2-position, fluorine at the 5-position, and a methanamine (-CH2NH2) group at the 4-position of the pyridine ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical R&D, with commercial availability at 97-98% purity from multiple reputable suppliers . The orthogonal reactivity profile conferred by the distinct electronic and steric properties of bromine and fluorine substituents enables sequential functionalization strategies in complex molecule synthesis .

Why (2-Bromo-5-fluoropyridin-4-yl)methanamine Cannot Be Simply Replaced by Alternative Halogenated Pyridine Methanamines


Within the class of halogenated pyridine methanamines, substitution at the 2- and 5-positions with bromine and fluorine respectively creates a unique electronic environment and orthogonal reactivity profile that cannot be replicated by alternative halogen combinations. Chlorine analogs (e.g., (2-chloro-5-fluoropyridin-4-yl)methanamine, CAS 924706-97-8) exhibit reduced reactivity in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond relative to C-Br, while mono-halogenated variants (e.g., (5-fluoropyridin-4-yl)methanamine) lack a second handle for sequential diversification . The 2-bromo-5-fluoro substitution pattern establishes a defined reactivity hierarchy—bromine as the preferred site for Suzuki-Miyaura and Buchwald-Hartwig couplings, fluorine as an electron-withdrawing modulator of ring electronics and metabolic stability—that is absent in regioisomeric or alternative halogen configurations [1].

Quantitative Differentiation Evidence for (2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0) Versus Close Analogs


Lipophilicity (LogP) Comparison: 2-Bromo-5-fluoropyridin-4-yl Methanamine Versus 2-Chloro-5-fluoropyridin-4-yl Methanamine

The bromine substituent at the 2-position of (2-bromo-5-fluoropyridin-4-yl)methanamine confers higher lipophilicity compared to the chlorine analog, a critical parameter influencing membrane permeability, metabolic stability, and protein binding in drug discovery contexts. The measured LogP of the target compound (0.998) versus the chlorine analog (1.333) reflects the greater polar surface area contribution of bromine relative to chlorine in this specific substitution environment, despite bromine's larger atomic radius. This moderate lipophilicity positions the compound favorably for CNS drug candidate synthesis where LogP values between 1-3 are often targeted for optimal blood-brain barrier penetration.

Medicinal Chemistry Lipophilicity Drug Design

Predicted pKa and Basicity: Differential Ionization Behavior Relative to Mono-Halogenated Analog

The presence of two electron-withdrawing halogen substituents (bromine and fluorine) on the pyridine ring significantly modulates the basicity of the methanamine group. (2-Bromo-5-fluoropyridin-4-yl)methanamine exhibits a predicted pKa of 6.08 ± 0.29 , indicating that the amine exists partially protonated under physiological pH conditions. This pKa value represents a substantial shift from unsubstituted pyridine methanamines and from mono-fluorinated analogs, which typically exhibit higher pKa values due to reduced electron-withdrawing effects. The predicted pKa influences salt formation potential, aqueous solubility, and membrane permeability in biological systems.

Physicochemical Properties Formulation Salt Selection

Orthogonal Reactivity Profile: Sequential Functionalization Advantage Over Regioisomeric and Mono-Halogenated Analogs

The 2-bromo-5-fluoro substitution pattern in (2-bromo-5-fluoropyridin-4-yl)methanamine establishes a predictable reactivity hierarchy: the bromine atom at the 2-position serves as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the fluorine at the 5-position modulates electronic properties and can undergo nucleophilic aromatic substitution under more forcing conditions. This orthogonal reactivity—where bromine reacts preferentially under mild palladium catalysis while fluorine remains intact—enables sequential, site-selective functionalization that is not achievable with symmetrical dihalides (e.g., 2,5-dibromo or 2,5-dichloro analogs) or mono-halogenated compounds lacking a second diversification handle . The methanamine group at the 4-position provides an additional orthogonal handle for amide bond formation, reductive amination, or urea synthesis, creating three chemically distinct vectors for molecular elaboration.

Cross-Coupling C-H Functionalization Medicinal Chemistry

Documented Pharmaceutical Patent Utility: Validated Synthetic Intermediacy in Kinase and SARM1 Inhibitor Programs

The 2-bromo-5-fluoropyridin-4-yl scaffold, including closely related analogs and derivatives, appears in pharmaceutical patent literature for the synthesis of kinase inhibitors (HPK1, JNK3) and SARM1 inhibitors targeting neurodegenerative diseases [1][2][3]. Specifically, halo-substituted aminopyridine compounds incorporating the 2-bromo-5-fluoropyridine motif are claimed as HPK1 inhibitors with potential anti-tumor immunotherapy applications [2]. Additionally, substituted pyridine derivatives bearing bromo and fluoro substitution patterns are disclosed as SARM1 inhibitors for treating neurological disorders including peripheral neuropathy, traumatic brain injury, Alzheimer's disease, and Parkinson's disease [1]. The methanamine analog (2-bromo-5-fluoropyridin-4-yl)methanamine serves as the key amine-containing precursor for constructing these pharmacologically active chemotypes, whereas regioisomeric or alternative halogen variants are not equivalently represented in these patent exemplifications.

Pharmaceutical Patents Kinase Inhibitors Neurodegeneration

Optimal Research and Industrial Application Scenarios for (2-Bromo-5-fluoropyridin-4-yl)methanamine Based on Quantitative Evidence


Medicinal Chemistry: Modular Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

The LogP value of 0.998 positions (2-bromo-5-fluoropyridin-4-yl)methanamine as an ideal building block for synthesizing kinase inhibitor candidates requiring balanced blood-brain barrier penetration . The pKa of 6.08 ensures the amine exists partially uncharged at physiological pH, facilitating passive diffusion while maintaining solubility . The bromine handle at C2 enables Suzuki-Miyaura coupling to introduce aromatic diversity, while the methanamine at C4 allows amide coupling to kinase hinge-binding motifs. This application is supported by the documented use of 2-bromo-5-fluoropyridine scaffolds in HPK1 and SARM1 inhibitor patents [1][2].

Chemical Biology: Generation of Focused Libraries via Orthogonal Functionalization

The compound's three orthogonal reactive handles—C2-bromine for cross-coupling, C5-fluorine for electronic modulation or SNAr, and C4-methanamine for amide/urea formation—enable divergent library synthesis from a single core . Sequential functionalization allows: (1) Suzuki coupling at C2 to introduce aryl/heteroaryl diversity, (2) amide bond formation at C4-methanamine to append targeting moieties, and (3) retention or optional displacement of C5-fluorine. This orthogonal reactivity reduces the number of distinct building blocks required for SAR exploration compared to mono-halogenated or symmetrical dihalide alternatives.

Process Chemistry: Validated Intermediate for SARM1 and HPK1 Inhibitor Development Programs

For pharmaceutical development programs targeting SARM1 inhibition (neurological disorders) or HPK1 inhibition (immuno-oncology), procuring this specific 2-bromo-5-fluoro substitution pattern aligns with patent-validated synthetic routes [1][2]. Use of alternative regioisomers or halogen combinations would require de novo route validation and potential re-optimization of downstream chemistry. The compound serves as the direct precursor to pharmacologically active chemotypes exemplified in patent literature, providing a derisked entry point for hit-to-lead programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromo-5-fluoropyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.